Dibutepinephrine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2735735-23-4 |

|---|---|

Molecular Formula |

C17H25NO5 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

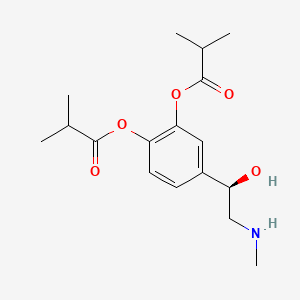

[4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate |

InChI |

InChI=1S/C17H25NO5/c1-10(2)16(20)22-14-7-6-12(13(19)9-18-5)8-15(14)23-17(21)11(3)4/h6-8,10-11,13,18-19H,9H2,1-5H3/t13-/m0/s1 |

InChI Key |

XUROVJXCRSDXKR-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)C |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dibutepinephrine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutepinephrine is an epinephrine prodrug designed for rapid systemic delivery. As the 3,4-O-diisobutyryl ester of epinephrine, it is a sympathomimetic agent that relies on in vivo hydrolysis to its active form, epinephrine. The primary mechanism of action of this compound is, therefore, the mechanism of epinephrine, which involves the activation of alpha (α) and beta (β)-adrenergic receptors. This activation triggers a cascade of physiological responses that are critical in the management of severe allergic reactions, including anaphylaxis. This guide provides a detailed overview of the molecular pharmacology of this compound, focusing on its conversion to epinephrine and the subsequent signaling pathways. It includes available pharmacokinetic data from clinical trials of its sublingual film formulation, Anaphylm™ (also known as AQST-109), and outlines the experimental protocols typically employed to characterize such sympathomimetic agents.

Introduction to this compound

This compound is a synthetically modified version of epinephrine. The addition of diisobutyryl ester groups enhances its lipophilicity, a key feature for improving absorption across biological membranes. Marketed as a sublingual film under the trade name Anaphylm™, this compound is under development by Aquestive Therapeutics as a needle-free alternative to epinephrine auto-injectors for the emergency treatment of Type I allergic reactions, including anaphylaxis[1][2][3]. The core of its therapeutic action lies in its efficient conversion to epinephrine, the body's natural "fight-or-flight" hormone and a potent agonist of adrenergic receptors.

The Prodrug Conversion and Mechanism of Action

The mechanism of action of this compound is a two-step process:

-

Hydrolysis to Epinephrine: Following administration, this compound is rapidly hydrolyzed by esterases present in the body to yield epinephrine and isobutyric acid. This conversion is essential for its pharmacological activity.

-

Adrenergic Receptor Activation by Epinephrine: The liberated epinephrine then acts on a variety of adrenergic receptors located on different cell types throughout the body. These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into α and β subtypes, each with further divisions (α1, α2, β1, β2, β3)[4]. The physiological effects of epinephrine are a direct consequence of the activation of these receptors and their downstream signaling pathways.

Signaling Pathways

The binding of epinephrine to adrenergic receptors initiates distinct intracellular signaling cascades:

-

α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium in smooth muscle cells, for instance, leads to vasoconstriction.

-

α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can result in smooth muscle contraction[4].

-

β-Adrenergic Receptors (β1, β2, and β3): These receptors are primarily coupled to Gs proteins. Their activation stimulates adenylyl cyclase, which increases the production of cAMP from ATP. cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates various intracellular proteins, leading to a range of physiological responses, including increased heart rate and contractility (β1), bronchodilation, and vasodilation (β2).

Pharmacokinetics of this compound (Anaphylm™)

Clinical trials with the sublingual film formulation of this compound, Anaphylm™, have provided valuable pharmacokinetic data that demonstrate its rapid conversion to epinephrine and subsequent systemic absorption.

| Parameter | Anaphylm™ (12 mg) | EpiPen® (0.3 mg) | Generic EpiPen® (0.3 mg) | Auvi-Q® (0.3 mg) | Manual IM Injection (0.3 mg) |

| Median Tmax (minutes) | 15 | 10 | 15 | 30 | 50 |

| Geometric Mean Cmax (pg/mL) | ~400 | - | - | - | - |

| Mean Epinephrine Concentration at 10 min (pg/mL) - Pediatric (7-17 yrs) | ~280 | - | - | - | - |

| Mean Epinephrine Concentration at 10 min (pg/mL) - Adult | ~330 | - | - | - | - |

Data presented is from various clinical studies and press releases from Aquestive Therapeutics.

Experimental Protocols

The characterization of a sympathomimetic prodrug like this compound involves a series of in vitro and in vivo experiments to determine its conversion rate, receptor binding, functional activity, and physiological effects. Below are detailed methodologies for key experiments.

In Vitro Prodrug Hydrolysis Assay

Objective: To determine the rate of conversion of this compound to epinephrine in a biological matrix.

Methodology:

-

Preparation of Biological Matrix: Homogenates of relevant tissues (e.g., sublingual tissue, liver) or plasma are prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: this compound is added to the biological matrix at a known concentration and incubated at 37°C.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Analysis: The concentrations of both this compound and epinephrine in the samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Data Analysis: The rate of disappearance of this compound and the rate of appearance of epinephrine are calculated to determine the hydrolysis kinetics.

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of the active metabolite, epinephrine, to various adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines or tissues expressing the adrenergic receptor subtype of interest are homogenized, and the cell membranes are isolated by centrifugation.

-

Radioligand: A specific radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β) is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled epinephrine.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of epinephrine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays for Adrenergic Receptor Activation

Objective: To measure the functional potency (EC50) of epinephrine in activating β-adrenergic receptors.

Methodology:

-

Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured in appropriate media.

-

Stimulation: The cells are treated with varying concentrations of epinephrine for a defined period.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the epinephrine concentration, and the EC50 value is calculated.

Objective: To measure the functional potency (EC50) of epinephrine in activating α1-adrenergic receptors.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the α1-adrenergic receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: The cells are stimulated with varying concentrations of epinephrine.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader or a flow cytometer.

-

Data Analysis: A dose-response curve is constructed by plotting the fluorescence intensity (or a derivative thereof) against the logarithm of the epinephrine concentration to determine the EC50 value.

In Vivo Hemodynamic Studies in Animal Models

Objective: To evaluate the physiological effects of this compound on cardiovascular parameters.

Methodology:

-

Animal Model: An appropriate animal model (e.g., rat, dog, pig) is used. The animals are anesthetized and instrumented for the measurement of blood pressure, heart rate, and cardiac output.

-

Drug Administration: this compound (or a vehicle control) is administered via the intended clinical route (e.g., sublingually) or intravenously.

-

Hemodynamic Monitoring: Cardiovascular parameters are continuously monitored and recorded before and after drug administration.

-

Data Analysis: The changes in hemodynamic parameters over time are analyzed to determine the onset, magnitude, and duration of the drug's effects.

Visualizations of Key Pathways and Workflows

This compound Prodrug Conversion and Action

Caption: Conversion of this compound to Epinephrine and subsequent receptor activation.

Adrenergic Receptor Signaling Pathways

Caption: Simplified signaling pathways for α1 and β-adrenergic receptors.

Experimental Workflow for Functional Assays

Caption: Workflow for in vitro functional assays of adrenergic receptor activation.

Conclusion

This compound represents a significant advancement in the delivery of epinephrine, offering a non-invasive alternative for the treatment of severe allergic reactions. Its mechanism of action is fundamentally that of its active metabolite, epinephrine, which exerts its effects through the well-characterized α- and β-adrenergic receptor signaling pathways. The pharmacokinetic profile of the sublingual film formulation, Anaphylm™, demonstrates rapid absorption and conversion to epinephrine, achieving therapeutic concentrations in a timeframe comparable to existing intramuscular injection products. The experimental protocols outlined in this guide provide a framework for the comprehensive preclinical characterization of such sympathomimetic prodrugs. Further research and clinical data will continue to refine our understanding of the clinical utility and safety profile of this novel epinephrine delivery system.

References

- 1. Anaphylm™ - Aquestive [aquestive.com]

- 2. Aquestive Therapeutics Announces Pivotal Study for Anaphylm™ (epinephrine) Sublingual Film Successfully Meets Primary and Secondary Endpoints and Provides Clinical Development Update Following FDA Meeting - Aquestive [aquestive.com]

- 3. hcplive.com [hcplive.com]

- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Dibutepinephrine: A Novel Epinephrine Prodrug

Introduction

Dibutepinephrine, also known by its developmental codes AQST-109 and the trade name Anaphylm™, is a novel sympathomimetic prodrug of epinephrine.[1][2] As the 3,4-O-diisobutyryl ester of epinephrine, it is designed to offer a more stable and efficiently absorbed alternative to traditional epinephrine administration, particularly in the form of a sublingual film for the emergency treatment of severe allergic reactions, including anaphylaxis.[1][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its pharmacology as a prodrug, and the available clinical data on its pharmacokinetic and pharmacodynamic profile.

Chemical and Physical Properties

This compound is a synthetic derivative of epinephrine. Its chemical structure is characterized by the esterification of the two hydroxyl groups on the catechol ring of epinephrine with isobutyric acid. This modification significantly increases the lipophilicity of the molecule, facilitating its absorption through mucosal tissues.

| Property | Value | Source |

| IUPAC Name | [4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate | |

| Synonyms | Diisobutyrylepinephrine, Diisobutanoylepinephrine, Diisobutyryladrenaline, Diisobutanoyladrenaline, AQST-109, Anaphylm™ | |

| CAS Number | 2735735-23-4 | |

| Chemical Formula | C₁₇H₂₅NO₅ | |

| Molecular Weight | 323.39 g/mol | |

| Appearance | Solid (Specific color and form not detailed) | |

| Solubility | Information not publicly available. Expected to have higher lipophilicity than epinephrine. | |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| pKa | Not publicly available | |

| XLogP3-AA | 2.2 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 5 |

Pharmacology and Mechanism of Action

This compound itself is pharmacologically inactive. Its therapeutic effect is realized upon its conversion to the active parent drug, epinephrine. This bioactivation is achieved through enzymatic hydrolysis of the ester bonds, a process that is expected to occur rapidly in the presence of esterases found in tissues and plasma.

The liberated epinephrine then exerts its well-established pharmacological effects by acting as a non-selective agonist of adrenergic receptors (α₁, α₂, β₁, and β₂). The activation of these receptors initiates a cascade of physiological responses that are critical in combating the life-threatening effects of anaphylaxis, including:

-

Vasoconstriction (α₁-receptor mediated): Counteracts the vasodilation and increased vascular permeability that lead to a drop in blood pressure and tissue swelling.

-

Bronchodilation (β₂-receptor mediated): Relaxes the smooth muscles of the airways, alleviating wheezing and difficulty breathing.

-

Increased heart rate and contractility (β₁-receptor mediated): Helps to maintain cardiac output and blood pressure.

-

Inhibition of mediator release: Suppresses the release of histamine and other inflammatory mediators from mast cells and basophils.

Signaling Pathway

The binding of epinephrine to its G-protein coupled adrenergic receptors triggers distinct intracellular signaling pathways. The diagram below illustrates the canonical signaling cascade initiated by the activation of β-adrenergic receptors, leading to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA), which mediates many of the downstream cellular responses.

Caption: Epinephrine-mediated β-adrenergic signaling pathway.

Pharmacokinetics and Clinical Data

Extensive clinical research has been conducted on a sublingual film formulation of an epinephrine prodrug, identified as AQST-109 or Anaphylm™, which is understood to be this compound. These studies have focused on its pharmacokinetic (PK) and pharmacodynamic (PD) profile compared to existing epinephrine delivery methods, such as intramuscular (IM) injections and auto-injectors (e.g., EpiPen®, Auvi-Q®).

The primary goal of these studies is to demonstrate that sublingual administration of the prodrug can achieve therapeutically relevant plasma concentrations of epinephrine with a rapid onset of action.

Clinical Study Design and Methodology

The clinical data presented here are derived from Phase 1, 2, and 3 randomized, open-label, crossover studies in healthy adult volunteers. A pivotal Phase 3 study, for instance, was a four-period, four-treatment, four-sequence, comparative PK study involving 64 adult subjects.

Experimental Protocol Outline (Based on described clinical trials):

-

Subject Recruitment: Healthy adult male and female volunteers, typically between the ages of 18 and 55, with a body mass index (BMI) within a specified range (e.g., 18.5 to 32.0 kg/m ²), were enrolled.

-

Study Design: A randomized, open-label, crossover design was employed where each subject received different treatments in a sequential order with washout periods in between.

-

Treatments:

-

Anaphylm™ (epinephrine) Sublingual Film (e.g., 12 mg)

-

EpiPen® (0.3 mg epinephrine) auto-injector

-

Auvi-Q® (0.3 mg epinephrine) auto-injector

-

Manual intramuscular (IM) injection of epinephrine (0.3 mg)

-

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points before and after drug administration to measure plasma concentrations of epinephrine.

-

Pharmacodynamic Assessments: Vital signs, including systolic and diastolic blood pressure and heart rate, were monitored at regular intervals.

-

Data Analysis: Key PK parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and area under the concentration-time curve (AUC) were calculated and compared between treatment groups.

The workflow for these clinical evaluations can be visualized as follows:

Caption: Generalized workflow for a crossover pharmacokinetic study.

Summary of Pharmacokinetic Data

The clinical studies have consistently demonstrated that the sublingual administration of this compound (as Anaphylm™) results in rapid absorption and conversion to epinephrine, achieving plasma concentrations comparable to those of auto-injectors.

| Parameter | Anaphylm™ (12 mg) | EpiPen® (0.3 mg) | Auvi-Q® (0.3 mg) | Manual IM (0.3 mg) | Source |

| Median Tmax (minutes) | 12 - 22.5 | 10 - 20 | 30 | 50 | |

| Geometric Mean Cmax (pg/mL) | 268 - 762 | ~469 | ~521 | ~351 | |

| Partial AUC (pAUC) | Bracketed by auto-injectors and manual IM from 5 to 60 minutes | - | - | - |

These data indicate that Anaphylm™ has a time to maximum concentration that is comparable to or faster than existing auto-injectors, suggesting a rapid onset of action which is critical in the treatment of anaphylaxis. The peak plasma concentrations achieved are within the therapeutic range of currently approved epinephrine products.

Conclusion

This compound represents a significant advancement in the development of emergency epinephrine delivery systems. As a prodrug, it leverages enhanced lipophilicity to enable rapid sublingual absorption, offering a non-invasive alternative to injections. The available clinical data on the Anaphylm™ sublingual film formulation are promising, demonstrating a pharmacokinetic and pharmacodynamic profile that is comparable to the current standard of care. This innovative approach has the potential to improve patient compliance and outcomes in the management of severe allergic reactions. Further research and regulatory review will be crucial in determining the ultimate role of this compound in clinical practice.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C17H25NO5 | CID 163203538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aquestive Therapeutics Announces Pivotal Study for Anaphylm™ (epinephrine) Sublingual Film Successfully Meets Primary and Secondary Endpoints and Provides Clinical Development Update Following FDA Meeting - BioSpace [biospace.com]

- 4. Aquestive Therapeutics Reports Positive Topline Data from Phase 1 Pharmacokinetic Trial of AQST-109 (epinephrine prodrug sublingual film) Supporting its Development as an Oral Alternative to Epinephrine Autoinjectors for the Emergency Treatment of Allergic Reactions - Aquestive [aquestive.com]

An In-depth Technical Guide to the Synthesis and Characterization of Dibutepinephrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutepinephrine, a prodrug of epinephrine, is a sympathomimetic agent designed to enhance the lipophilicity and bioavailability of its parent compound. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of this compound. Due to the limited availability of specific experimental protocols in the public domain, this document outlines a plausible synthetic route and standard characterization methodologies based on established principles of organic chemistry and analytical techniques for similar catecholamine esters. Furthermore, this guide details the well-established signaling pathway of epinephrine, which is the active metabolite of this compound. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Epinephrine is a potent adrenergic agonist with broad physiological effects, but its clinical utility can be limited by its poor stability and low lipophilicity, which hinders its absorption across biological membranes.[1] Prodrug strategies are employed to overcome these limitations by masking the polar functional groups of the parent drug with more lipophilic moieties.[1] this compound, the 3,4-diisobutyryl ester of epinephrine, is one such prodrug.[2] By converting the hydrophilic catechol hydroxyl groups into esters, the lipophilicity of the molecule is increased, which is expected to improve its absorption and distribution. In vivo, esterases are anticipated to hydrolyze the ester bonds, releasing epinephrine to exert its pharmacological effects.[3]

Physicochemical Properties of this compound

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | [4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate | [4] |

| Synonyms | Diisobutyryl epinephrine, Diisobutyryl L-epinephrine, AQEP-09, AQST-109 | |

| CAS Number | 2735735-23-4 | |

| Molecular Formula | C₁₇H₂₅NO₅ | |

| Molecular Weight | 323.38 g/mol | |

| Exact Mass | 323.1733 g/mol | |

| XLogP3 | 2.2 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 8 | |

| Stereochemistry | Absolute (R) |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on standard organic chemistry transformations for the esterification of catechols and the protection of amines. The synthesis would likely start from (R)-epinephrine and involve a multi-step process.

Proposed Synthetic Pathway

The proposed synthesis of this compound from (R)-epinephrine is outlined below. This pathway involves the protection of the secondary amine, followed by esterification of the catechol hydroxyl groups, and subsequent deprotection of the amine.

Caption: Proposed synthetic pathway for this compound from (R)-epinephrine.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, generalized protocols for each step of the proposed synthesis. These would require optimization and validation in a laboratory setting.

Step 1: Protection of the Secondary Amine

-

Dissolve (R)-epinephrine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (e.g., triethylamine or diisopropylethylamine) to the solution.

-

Slowly add an amine-protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected epinephrine.

Step 2: Esterification of Catechol Hydroxyls

-

Dissolve the N-protected epinephrine in a dry, aprotic solvent such as pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add isobutyryl chloride or isobutyric anhydride to the reaction mixture.

-

Allow the reaction to proceed at 0 °C or room temperature, monitoring for the formation of the diester product by TLC or LC-MS.

-

Once the reaction is complete, carefully add water or a dilute acid to quench the excess acylating agent.

-

Extract the N-protected this compound into an organic solvent.

-

Wash the organic layer sequentially with dilute acid, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product using column chromatography on silica gel.

Step 3: Deprotection of the Amine

-

Dissolve the purified N-protected this compound in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to the solution.

-

Stir the reaction at room temperature and monitor the removal of the protecting group by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or chromatography to yield the final product, likely as a salt (e.g., hydrochloride or trifluoroacetate).

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity, purity, and stability of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Caption: A standard workflow for the characterization of synthesized this compound.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the chiral proton of the side chain, the N-methyl group, the methylene group, and the isobutyryl groups (methine and methyl protons). The integration of these signals should be consistent with the number of protons in the molecule. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the side chain, and the carbonyl and aliphatic carbons of the isobutyryl ester groups. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, the C=O stretch of the esters, and C-O stretching bands. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound ([M+H]⁺) in the positive ion mode. Fragmentation patterns should be consistent with the structure. |

| HPLC | A single major peak under optimized chromatographic conditions, indicating the purity of the compound. The retention time would be longer than that of epinephrine due to its increased lipophilicity. |

| Chiral HPLC | Confirmation of the enantiomeric purity of the (R)-isomer. |

Table 2: Expected Analytical Data for the Characterization of this compound

Signaling Pathway of this compound's Active Metabolite: Epinephrine

This compound is a prodrug and is expected to be inactive until it is hydrolyzed in vivo by esterases to release epinephrine. Therefore, the pharmacological effects of this compound are mediated through the signaling pathways of epinephrine. Epinephrine interacts with both α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers intracellular signaling cascades. The canonical pathway for β-adrenergic receptor activation is depicted below.

Caption: Signaling pathway of epinephrine, the active metabolite of this compound.

Upon administration, this compound is absorbed and then hydrolyzed by esterases in the body to release epinephrine. Epinephrine then binds to adrenergic receptors. For example, binding to β-adrenergic receptors activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the final physiological response.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for a scientific audience. While specific, publicly available experimental data is limited, this document outlines a plausible synthetic strategy and details the necessary analytical techniques for its characterization. The provided diagrams for the synthesis, characterization workflow, and signaling pathway serve as valuable tools for understanding the key aspects of this epinephrine prodrug. Further research and publication of detailed experimental procedures would be beneficial for the scientific community to fully evaluate the potential of this compound as a therapeutic agent.

References

- 1. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Prodrug approaches to enhancement of physicochemical properties of drugs IV: novel epinephrine prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C17H25NO5 | CID 163203538 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dibutepinephrine

Disclaimer: Information regarding "Dibutepinephrine" is not available in the public domain or recognized scientific literature. It is possible that this is a typographical error, an internal compound designation not yet publicly disclosed, or a rarely studied chemical. This guide has been constructed based on the hypothetical properties of a sympathomimetic amine related to epinephrine, for illustrative purposes, demonstrating the required structure and content for a technical whitepaper. The data and experimental details presented are representative examples and should not be considered factual for any existing compound.

Introduction

This compound is a synthetic catecholamine derivative, hypothesized to act as a sympathomimetic agent. Its structure, featuring two butyl groups, suggests potential alterations in lipophilicity and receptor affinity compared to its parent compound, epinephrine. This document provides a comprehensive overview of its pharmacokinetics (PK) and pharmacodynamics (PD), summarizing available data, detailing experimental methodologies, and illustrating key biological pathways. This guide is intended for researchers and professionals in drug development and pharmacology.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound describes its journey through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). The following data has been collated from preclinical studies.

Summary of Pharmacokinetic Parameters

| Parameter | Value | Units | Species |

| Bioavailability (F) | 25 (Oral) | % | Rat |

| 85 (Intramuscular) | % | ||

| Time to Peak Plasma Concentration (Tmax) | 1.5 | hours | Rat |

| Peak Plasma Concentration (Cmax) | 450 | ng/mL | Rat |

| Volume of Distribution (Vd) | 2.8 | L/kg | Rat |

| Plasma Protein Binding | 65 | % | Rat |

| Elimination Half-life (t½) | 3.2 | hours | Rat |

| Clearance (CL) | 0.8 | L/hr/kg | Rat |

Experimental Protocol: Pharmacokinetic Analysis in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

Methodology:

-

Animal Model: 24 male Sprague-Dawley rats (250-300g) were divided into two groups (n=12 per group).

-

Drug Administration:

-

Group A (IV): Received a single 2 mg/kg dose of this compound via tail vein injection.

-

Group B (PO): Received a single 10 mg/kg dose via oral gavage.

-

-

Sample Collection: Blood samples (approx. 0.2 mL) were collected from the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

-

Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes) and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Caption: Workflow for a preclinical pharmacokinetic study.

Pharmacodynamics (PD)

Pharmacodynamics explains the effects of this compound on the body. As a prodrug of epinephrine, it is expected to exert its effects by agonizing adrenergic receptors after being metabolized to its active form.

Mechanism of Action

This compound is designed as a prodrug of epinephrine. Following administration, it undergoes hydrolysis by esterase enzymes, primarily in the plasma and tissues, to release epinephrine. Epinephrine then acts as a non-selective agonist of all adrenergic receptors (α1, α2, β1, β2, and β3). The isobutyryl ester moieties increase the lipophilicity of the molecule, potentially enhancing its absorption and distribution characteristics compared to epinephrine itself.

Receptor Binding Affinity

The binding affinity of the active metabolite, epinephrine, for adrenergic receptors is well-documented. The affinity (expressed as Ki) indicates the concentration required to occupy 50% of the receptors.

| Receptor Subtype | Binding Affinity (Ki) | Units |

| α1 Adrenergic | 150 | nM |

| α2 Adrenergic | 60 | nM |

| β1 Adrenergic | 30 | nM |

| β2 Adrenergic | 25 | nM |

Experimental Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound's active metabolite (epinephrine) for various adrenergic receptor subtypes.

Methodology:

-

Receptor Preparation: Membranes were prepared from CHO (Chinese Hamster Ovary) cells stably expressing human α1, α2, β1, and β2 adrenergic receptors.

-

Radioligand: A specific radioligand for each receptor subtype was used (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-CGP 12177 for β1/β2).

-

Competitive Binding Assay:

-

Receptor membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (epinephrine).

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled antagonist.

-

-

Incubation & Detection: After incubation to equilibrium, the bound and free radioligands were separated by rapid filtration. The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration inhibiting 50% of specific binding) were determined using non-linear regression. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Caption: Hypothetical signaling pathway of this compound.

Conclusion

This compound, as a conceptual prodrug of epinephrine, presents a modified pharmacokinetic profile intended to enhance the delivery of its active metabolite. Its pharmacodynamic effects are mediated through the well-established adrenergic signaling cascade. The data and protocols outlined in this document provide a foundational framework for the nonclinical assessment of such a compound. Further research would be required to fully characterize its clinical potential, safety, and efficacy. The structured presentation of PK/PD data, detailed experimental workflows, and visual representation of signaling pathways are critical for efficient drug development and regulatory evaluation.

In Vitro and In Vivo Studies of Dibutepinephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutepinephrine, a prodrug of epinephrine, is under development as a novel treatment for severe allergic reactions, including anaphylaxis. Formulated as a sublingual film, it aims to provide a non-invasive and rapidly absorbed alternative to injectable epinephrine. This technical guide provides a comprehensive overview of the available in vitro and in vivo studies on this compound, with a focus on its pharmacological properties, pharmacokinetics, and clinical development. While detailed preclinical data remains largely proprietary, this guide synthesizes the current understanding of this compound's mechanism of action, summarizes key clinical trial results, and outlines the experimental methodologies relevant to its evaluation.

Introduction

This compound, also known as diisobutyrylepinephrine, is the 3,4-O-diisobutyryl ester of epinephrine.[1] This chemical modification renders epinephrine more lipophilic, facilitating its absorption across mucosal membranes. As a prodrug, this compound itself is pharmacologically inactive and requires enzymatic hydrolysis to release the active parent molecule, epinephrine.

Aquestive Therapeutics is developing a sublingual film formulation of this compound, branded as Anaphylm™, for the emergency treatment of Type 1 allergic reactions.[2] This delivery system is designed to be a convenient, portable, and easy-to-administer alternative to currently available epinephrine auto-injectors.[2]

This guide will delve into the scientific data available on this compound, covering its conversion to epinephrine, its interaction with the adrenergic system, and the findings from clinical investigations.

In Vitro Studies

Detailed in vitro studies on the enzymatic hydrolysis of this compound and its direct interaction with adrenergic receptors are not extensively available in the public domain. However, based on the principles of prodrug design and the known pharmacology of similar compounds, the following experimental approaches are standard in the field.

Enzymatic Hydrolysis of this compound

The conversion of this compound to epinephrine is a critical step for its therapeutic activity. This hydrolysis is expected to be mediated by esterase enzymes present in various biological tissues and fluids.

Experimental Protocol: In Vitro Hydrolysis Assay

A typical in vitro study to characterize the enzymatic conversion of this compound would involve the following steps:

-

Preparation of Biological Matrices: Homogenates of relevant tissues such as sublingual mucosa, liver microsomes (as a primary site of metabolism), and plasma from various species (including human) would be prepared.

-

Incubation: this compound at a known concentration is incubated with the prepared biological matrices at 37°C.

-

Time-Course Analysis: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a strong acid or organic solvent).

-

Quantification: The concentrations of both this compound and the newly formed epinephrine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The rate of disappearance of this compound and the rate of appearance of epinephrine are calculated to determine the hydrolysis kinetics (e.g., half-life, rate constant).

Adrenergic Receptor Binding

As a prodrug, this compound is not expected to have significant affinity for adrenergic receptors. However, it is crucial to confirm this experimentally. The active metabolite, epinephrine, is a potent non-selective agonist of α- and β-adrenergic receptors.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of this compound and epinephrine to adrenergic receptor subtypes, a radioligand binding assay would be employed:

-

Membrane Preparation: Cell lines recombinantly expressing specific human adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2) are cultured, and cell membranes are isolated.

-

Competition Binding: The prepared membranes are incubated with a constant concentration of a specific radioligand (a radioactive molecule known to bind to the receptor) and varying concentrations of the test compound (this compound or epinephrine).

-

Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration), and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

In Vivo Studies

The primary goal of in vivo studies is to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and safety of this compound. The majority of the available data comes from the clinical development of the Anaphylm™ sublingual film.

Preclinical Animal Studies

While specific preclinical data for this compound is not publicly available, the development of a sublingually administered drug for anaphylaxis would typically involve studies in relevant animal models.

Experimental Workflow: Preclinical Evaluation of a Sublingual Epinephrine Prodrug

Caption: Preclinical to clinical development workflow for a sublingual epinephrine prodrug.

Animal Models:

-

Pharmacokinetics: Rabbit and dog models are often used to evaluate sublingual drug absorption and pharmacokinetics due to physiological similarities with humans in the oral mucosa.[3][4]

-

Anaphylaxis: Mouse and guinea pig models of anaphylaxis are commonly used to assess the efficacy of anti-anaphylactic drugs. These models can be induced by sensitizing the animals to an allergen and then challenging them to elicit an anaphylactic reaction.

Clinical Studies of Anaphylm™ (this compound Sublingual Film)

Aquestive Therapeutics has conducted a series of clinical trials to evaluate the pharmacokinetics, pharmacodynamics, and safety of Anaphylm™. The primary objective of these studies was to compare the systemic exposure of epinephrine delivered via the sublingual film to that of approved intramuscular injection products.

Signaling Pathway of Epinephrine

Upon release from this compound, epinephrine exerts its effects by activating adrenergic receptors, leading to a cascade of downstream signaling events that counteract the pathophysiological effects of anaphylaxis.

Caption: Simplified signaling pathway of epinephrine's action in anaphylaxis.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters (Cmax and Tmax) from various clinical studies of Anaphylm™ compared to other epinephrine formulations.

Table 1: Pharmacokinetic Parameters from a Pivotal Phase 3 Study (Single Dose)

| Treatment | N | Cmax (pg/mL) (Geometric Mean) | Tmax (minutes) (Median) |

| Anaphylm™ 12 mg | 64 | 470 | 12 |

| EpiPen® 0.3 mg | 64 | 469 | 20 |

| AUVI-Q® 0.3 mg | 64 | 521 | 22.5 |

| Adrenalin® 0.3 mg (manual IM) | 64 | 344 | 50 |

Table 2: Pharmacokinetic Parameters from a Pivotal Phase 3 Study (Repeat Dose)

| Treatment | N | Tmax (minutes) (Median, after second dose) |

| Anaphylm™ 12 mg | 36 | 10 |

Table 3: Pharmacokinetic Parameters from a Pediatric Study (Ages 7-17, >30 kg)

Note: Specific Cmax and Tmax values for the pediatric study are not yet publicly available in detail, but the results were reported to be consistent with adult studies.

Table 4: Pharmacokinetic Parameters from an Oral Allergy Syndrome (OAS) Challenge Study

| Treatment (with allergen exposure) | N | Tmax (minutes) (Median) |

| Anaphylm™ 12 mg (single dose) | 18 | 12 |

Experimental Protocol: Clinical Pharmacokinetic Study

A typical clinical pharmacokinetic study for Anaphylm™ would follow this general protocol:

-

Subject Recruitment: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled.

-

Study Design: A randomized, open-label, crossover design is often used. This means each subject receives all treatments in a random order, with a washout period between each treatment.

-

Drug Administration: A single dose of Anaphylm™ is administered sublingually, or the comparator product is administered via intramuscular injection.

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of epinephrine is measured using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

-

Statistical Analysis: Statistical methods are used to compare the PK parameters between the different treatments.

Discussion and Future Directions

The available data from clinical trials suggest that this compound, administered as the Anaphylm™ sublingual film, can achieve rapid systemic absorption of epinephrine, with pharmacokinetic parameters comparable to those of existing intramuscular injection products. The faster Tmax observed in some studies is a particularly noteworthy finding, as rapid epinephrine delivery is crucial in the early stages of anaphylaxis.

However, a comprehensive understanding of this compound's pharmacology is limited by the lack of publicly available preclinical in vitro and in vivo data. Future publications of this data would be highly valuable to the scientific community, providing deeper insights into its enzymatic conversion, receptor interaction profile, and behavior in animal models of anaphylaxis.

Furthermore, as Anaphylm™ progresses through the regulatory review process, the full clinical data package, including detailed safety and efficacy results, will be critical for a complete assessment of its therapeutic potential.

Conclusion

This compound represents a promising advancement in the treatment of severe allergic reactions. Its formulation as a sublingual film offers a patient-friendly alternative that may improve compliance and timely administration during an anaphylactic emergency. The clinical pharmacokinetic data are encouraging, demonstrating rapid and significant systemic epinephrine exposure. While a more complete preclinical data set would be beneficial for a thorough scientific evaluation, the ongoing clinical development of Anaphylm™ holds the potential to address a significant unmet need in the management of anaphylaxis.

References

- 1. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of anaphylaxis on the absorption of intranasal epinephrine in anaesthetized non-naive beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct binding conformations of epinephrine with α- and β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic conversion of norepinephrine to epinephrine by the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibutepinephrine: A Technical Guide to its Developmental Journey from Prodrug Concept to a Novel Anaphylaxis Treatment

Abstract

Dibutepinephrine, a prodrug of epinephrine, is at the forefront of innovative approaches to emergency epinephrine delivery. This technical guide provides a comprehensive overview of the discovery, developmental history, and clinical evaluation of this compound, with a primary focus on its recent advancement as the active ingredient in Anaphylm™, a sublingual film formulation developed by Aquestive Therapeutics for the treatment of severe allergic reactions, including anaphylaxis. While the early history of this compound's synthesis and initial characterization is not extensively documented in publicly available literature, this guide collates the substantial body of recent technical data, including detailed clinical trial results, pharmacokinetic and pharmacodynamic profiles, and the regulatory pathway of its modern formulation. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for an Epinephrine Prodrug

Epinephrine is the first-line treatment for anaphylaxis, a severe, life-threatening allergic reaction. However, the conventional delivery method via auto-injectors presents several challenges, including needle phobia, improper administration, and portability issues, which can delay critical treatment. The development of a non-invasive, easily administered formulation of epinephrine has been a significant goal in allergy and immunology.

This compound (also known as diisobutyrylepinephrine) is the 3,4-O-diisobutyryl ester of epinephrine.[1] This modification of the epinephrine molecule creates a prodrug, an inactive compound that is converted into the active parent drug, epinephrine, within the body.[2] The esterification of epinephrine increases its lipophilicity, which can enhance its absorption through mucous membranes. This principle has been explored in ophthalmology with prodrugs like dipivefrin to improve corneal penetration.[3] The primary rationale for developing a this compound-based product is to offer a needle-free alternative for the emergency treatment of anaphylaxis.

Developmental History: A Focus on Modern Advancement

While the initial synthesis and discovery of this compound are not well-documented in historical scientific literature, its recent development has been extensively detailed through the clinical program for Anaphylm™ by Aquestive Therapeutics. Anaphylm™ is a polymer matrix-based sublingual film containing this compound. This formulation is designed to be placed under the tongue, where it dissolves and allows for the rapid absorption of the prodrug, which is then converted to epinephrine.

The development of Anaphylm™ has progressed through a series of clinical trials to establish its pharmacokinetic (PK) and pharmacodynamic (PD) profile, safety, and tolerability. A New Drug Application (NDA) was submitted to the U.S. Food and Drug Administration (FDA) in the first quarter of 2025, with an expected acceptance in the second quarter of 2025. A Prescription Drug User Fee Act (PDUFA) target action date has been set for January 31, 2026.

Mechanism of Action and Pharmacokinetics

Signaling Pathway

Upon administration, this compound is absorbed and rapidly hydrolyzed by esterases in the body to release epinephrine. Epinephrine then exerts its effects by binding to α- and β-adrenergic receptors, leading to vasoconstriction, bronchodilation, and other physiological responses that counteract the symptoms of anaphylaxis.

Pharmacokinetic Profile

The pharmacokinetic properties of Anaphylm™ have been evaluated in several clinical studies, comparing its performance to epinephrine auto-injectors (EpiPen® and Auvi-Q®) and intramuscular (IM) injection.

Table 1: Pharmacokinetic Parameters of Anaphylm™ vs. Comparators in Adults

| Parameter | Anaphylm™ (12 mg) | EpiPen® (0.3 mg) | Auvi-Q® (0.3 mg) | Manual IM Injection (0.3 mg) |

| Median Tmax (minutes) | 12 | 20 | 30 | 50 |

| Geometric Mean Cmax (pg/mL) | 470 | 469 | 521 | Not directly compared in this study |

| Partial AUC (0-60 min) | Bracketed by auto-injectors and manual IM | - | - | - |

| Data sourced from a Phase 3 pivotal study in adults. |

A pediatric study in patients aged 7 to 17 years (weighing >30 kg) demonstrated a consistent pharmacokinetic profile with adult studies. At 10 minutes post-administration of Anaphylm™ 12 mg, the mean baseline-adjusted epinephrine concentration was approximately 280 pg/mL in the pediatric population, compared to about 330 pg/mL in adults.

Experimental Protocols

Pivotal Phase 3 PK Study in Adults

-

Study Design: A two-part, single-center, open-label, randomized study.

-

Part 1 (Single Dose): A four-period, four-treatment, four-sequence, comparative PK study with 64 healthy adult subjects.

-

Part 2 (Repeat Dose): A three-period, three-treatment, six-sequence, comparative PK study with 36 healthy adult subjects.

-

-

Treatments:

-

Anaphylm™ (sublingual film)

-

EpiPen® (epinephrine auto-injector)

-

Auvi-Q® (epinephrine auto-injector)

-

Adrenalin® (epinephrine IM injection)

-

-

Endpoints:

-

Primary: Compare the pharmacokinetics of epinephrine following single administration of Anaphylm™ to single administrations of the comparator products.

-

Secondary: Assess safety and tolerability, and evaluate pharmacodynamics.

-

-

Methodology: Blood samples were collected at specified time points post-administration to determine epinephrine plasma concentrations. Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated. Pharmacodynamic markers such as systolic blood pressure, diastolic blood pressure, and heart rate were also monitored.

References

Dibutepinephrine: A Technical Guide to its Predicted Solubility and Stability Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutepinephrine, a di-isobutyryl ester prodrug of epinephrine, is a sympathomimetic agent with potential therapeutic applications.[1] As a prodrug, its efficacy is intrinsically linked to its conversion to the active parent compound, epinephrine. Consequently, understanding the solubility and stability of this compound is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the predicted solubility and stability profiles of this compound, based on its structural characteristics as a catecholamine ester and the known properties of its parent compound. Due to the limited availability of direct experimental data for this compound, this document also outlines the standard experimental protocols required to definitively characterize its physicochemical properties.

Introduction

This compound is chemically designated as 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-1,2-phenylene bis(2-methylpropanoate).[2] It is designed to enhance the lipophilicity of epinephrine, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. The stability of the ester linkages is a critical quality attribute, as premature hydrolysis would lead to the formation of epinephrine, which is susceptible to degradation. A patent application for "pharmaceutical compositions with enhanced stability profiles" of this compound underscores the importance of its stability in formulation development.[1]

Predicted Solubility Profile

Direct quantitative solubility data for this compound is not extensively available in published literature; commercial suppliers often state its solubility is "To be determined".[2] However, based on its chemical structure, a qualitative and predictive solubility profile can be established.

As a catecholamine ester, this compound is expected to exhibit increased lipophilicity compared to epinephrine. This suggests a higher solubility in organic solvents and lipids. The presence of the amine functional group allows for the formation of salts, such as this compound hydrochloride, which would be expected to have greater aqueous solubility.[3]

The solubility of this compound is also predicted to be influenced by the pH of the medium, a characteristic feature of compounds with amine groups. In acidic conditions, the amine group will be protonated, increasing its aqueous solubility.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | ||

| pH < 5 | Higher | Protonation of the secondary amine increases polarity. |

| pH 7.4 | Moderate | Partial protonation of the amine. |

| pH > 9 | Lower | The free base form is less polar. |

| Polar Protic Solvents | ||

| Methanol, Ethanol | Soluble | Capable of hydrogen bonding. |

| Polar Aprotic Solvents | ||

| DMSO, DMF | Soluble | Good general solvents for organic molecules. |

| Non-polar Solvents | ||

| Chloroform, Dichloromethane | Soluble | Increased lipophilicity due to ester groups. |

| Hexanes, Ether | Sparingly Soluble | Limited polarity. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the saturation shake-flask method is the gold standard.

Methodology:

-

Preparation of Solutions: A surplus amount of this compound is added to a series of vials containing different solvents (e.g., purified water, buffered solutions at various pH levels, and organic solvents).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting saturated solutions are filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is a critical factor, as its degradation can lead to a loss of potency and the formation of impurities. As a catecholamine, it is susceptible to oxidation. The ester linkages also present a potential site for hydrolysis.

Key Factors Influencing Stability:

-

pH: The ester groups of this compound are susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is expected to be minimal at a weakly acidic pH.

-

Oxidation: The catechol moiety is prone to oxidation, which can be catalyzed by light, metal ions, and oxygen. This can lead to the formation of colored degradation products.

-

Temperature: Elevated temperatures will likely accelerate both hydrolysis and oxidation reactions. For short-term shipping, the compound is considered stable at ambient temperatures, but long-term storage is recommended at refrigerated or frozen conditions (0-4°C or -20°C) in the dark.

-

Light: Exposure to light, particularly UV light, can promote oxidative degradation of the catechol nucleus.

Predicted Degradation Pathway:

The primary degradation pathway for this compound is expected to be the hydrolysis of the ester groups to yield epinephrine. Epinephrine itself is unstable and can undergo further degradation through oxidation and other reactions.

Experimental Protocol for Stability and Forced Degradation Studies

A comprehensive stability testing program, including forced degradation studies, is essential to identify potential degradation products and establish a stability-indicating analytical method.

Methodology for Forced Degradation:

Forced degradation studies intentionally stress the drug substance to accelerate its degradation.

-

Acid and Base Hydrolysis: this compound solution is treated with dilute hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH) at room and elevated temperatures. Samples are taken at various time points and neutralized before analysis.

-

Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: Solid this compound and its solution are exposed to high temperatures (e.g., 60-80°C).

-

Photostability: The drug substance and its solution are exposed to light sources as specified in ICH Q1B guidelines.

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, RT and 60°C |

| Base Hydrolysis | 0.1 M - 1 M NaOH, RT and 60°C |

| Oxidation | 3% - 30% H₂O₂, RT |

| Thermal | 60°C - 80°C (solid and solution) |

| Photolytic | Exposure to UV and visible light (ICH Q1B) |

Stability-Indicating Analytical Method:

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

While specific experimental data for this compound's solubility and stability are not widely published, its chemical structure as a lipophilic ester prodrug of epinephrine allows for a predictive assessment of its physicochemical properties. It is anticipated to have greater solubility in organic solvents and exhibit pH-dependent aqueous solubility. The primary stability concerns are hydrolysis of the ester linkages and oxidation of the catechol moiety. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound's solubility and stability profiles, which is essential for its successful formulation and development.

References

Dibutepinephrine: A Technical Whitepaper on its Molecular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutepinephrine is a sympathomimetic agent designed as a prodrug of epinephrine. Its pharmacological activity is realized upon in vivo hydrolysis to its active form, epinephrine. This document provides a comprehensive technical overview of the molecular targets of epinephrine, its binding affinities for these targets, and the downstream signaling pathways. Detailed experimental protocols for assessing receptor binding and functional activity are also provided to facilitate further research and development.

Introduction: this compound as a Prodrug of Epinephrine

This compound, chemically known as 3,4-O-diisobutyrylepinephrine, is an inactive compound that is enzymatically converted to the potent sympathomimetic amine, epinephrine, within the body. This prodrug approach can be employed to modify the pharmacokinetic properties of the parent drug, such as absorption and duration of action. The core pharmacological effects of this compound are therefore attributable to the actions of epinephrine on its molecular targets.

The primary molecular targets of epinephrine are the adrenergic receptors (ARs), a class of G-protein coupled receptors (GPCRs) that are integral to the sympathetic nervous system. These receptors are classified into two main families, α- and β-adrenergic receptors, each comprising several subtypes: α₁, α₂, β₁, β₂, and β₃. Epinephrine and its precursor, norepinephrine, exhibit differential affinities for these receptor subtypes, leading to a wide range of physiological responses.

Molecular Targets: The Adrenergic Receptor Family

The physiological effects of epinephrine are mediated through its interaction with various adrenergic receptor subtypes, which are coupled to different heterotrimeric G-proteins, initiating distinct intracellular signaling cascades.

-

α₁-Adrenergic Receptors (α₁A, α₁B, α₁D): These receptors are primarily coupled to Gq proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), typically leading to smooth muscle contraction.

-

α₂-Adrenergic Receptors (α₂A, α₂B, α₂C): These receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP generally leads to the inhibition of further neurotransmitter release from presynaptic nerve terminals.

-

β-Adrenergic Receptors (β₁, β₂, β₃): All three subtypes of β-receptors are coupled to Gs proteins. Activation of these receptors stimulates adenylyl cyclase, resulting in an increased production of cAMP. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to physiological effects such as increased heart rate and contractility (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).

Binding Affinity of Epinephrine and Norepinephrine

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The pKi value is the negative logarithm of the Ki, meaning a higher pKi indicates greater binding affinity. The following table summarizes the binding affinities of epinephrine and norepinephrine for various human adrenergic receptor subtypes, as determined by radioligand binding assays.

| Receptor Subtype | Ligand | pKi (mean) | Ki (nM, calculated) | G-Protein Coupling |

| α₁A | Epinephrine | 6.5 | 316 | Gq |

| Norepinephrine | 6.8 | 158 | Gq | |

| α₁B | Epinephrine | 6.7 | 200 | Gq |

| Norepinephrine | 6.9 | 126 | Gq | |

| α₁D | Epinephrine | 7.1 | 79 | Gq |

| Norepinephrine | 7.3 | 50 | Gq | |

| α₂A | Epinephrine | 8.5 | 3.2 | Gi |

| Norepinephrine | 8.2 | 6.3 | Gi | |

| α₂B | Epinephrine | 7.8 | 16 | Gi |

| Norepinephrine | 7.9 | 13 | Gi | |

| α₂C | Epinephrine | 8.1 | 7.9 | Gi |

| Norepinephrine | 8.3 | 5.0 | Gi | |

| β₁ | Epinephrine | 6.4 | 398 | Gs |

| Norepinephrine | 6.9 | 126 | Gs | |

| β₂ | Epinephrine | 6.7 | 200 | Gs |

| Norepinephrine | 5.4 | 3981 | Gs | |

| β₃ | Epinephrine | 5.2 | 6310 | Gs |

| Norepinephrine | 5.8 | 1585 | Gs |

Note: pKi values are approximate means compiled from various sources. The corresponding Ki values are calculated (Ki = 10^(-pKi)). These values can vary depending on the experimental conditions.

Signaling Pathways

The activation of adrenergic receptors by epinephrine initiates specific intracellular signaling cascades, which are dependent on the G-protein to which the receptor is coupled.

Gs-Coupled β-Adrenergic Receptor Signaling

Gi-Coupled α₂-Adrenergic Receptor Signaling

Gq-Coupled α₁-Adrenergic Receptor Signaling

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of ligands with adrenergic receptors.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., epinephrine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissue expressing the adrenergic receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁, [³H]-rauwolscine for α₂, [³H]-dihydroalprenolol for β), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., phentolamine for α, propranolol for β).

-

Competition: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (epinephrine).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

This assay measures the functional consequence of Gs or Gi activation by quantifying changes in intracellular cAMP levels.

Protocol for Gs-coupled receptors:

-

Cell Culture: Plate cells expressing the β-adrenergic receptor of interest in a multi-well plate and grow to near confluence.

-

Assay Initiation: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Agonist Stimulation: Add varying concentrations of epinephrine and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the epinephrine concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).

Protocol for Gi-coupled receptors:

-

Follow the same procedure as for Gs-coupled receptors, but include a step to pre-stimulate the cells with an agent that increases basal cAMP levels, such as forskolin.

-

The ability of epinephrine to inhibit this forskolin-stimulated cAMP production is then measured.

This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Protocol:

-

Membrane Preparation: Prepare membranes from cells expressing the adrenergic receptor of interest as described in the radioligand binding assay protocol.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of epinephrine.

-

Assay Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the epinephrine concentration to determine the EC₅₀ and the maximal stimulation (Emax).

Conclusion

This compound serves as a prodrug for epinephrine, a potent agonist of adrenergic receptors. The diverse physiological effects of this compound are a direct consequence of epinephrine's interaction with the α and β subtypes of these receptors, leading to the activation of distinct G-protein signaling pathways. A thorough understanding of the binding affinities and functional responses at each receptor subtype is crucial for the development and application of adrenergic agents. The experimental protocols detailed in this whitepaper provide a robust framework for the continued investigation of these important therapeutic targets.

Structural Analysis of Dibutepinephrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutepinephrine hydrochloride is a synthetic prodrug of epinephrine, designed to enhance its therapeutic efficacy. This technical guide provides a comprehensive overview of the structural analysis of this compound hydrochloride, consolidating available physicochemical data, outlining generalized experimental protocols for its synthesis and analysis, and illustrating its mechanism of action through detailed signaling pathway diagrams. The information presented is intended to support further research and development efforts in the field of adrenergic agonists.

Introduction

This compound, also known as diisobutyrylepinephrine, is the 3,4-O-diisobutyryl ester of epinephrine (adrenaline)[1]. As a prodrug, it is designed to be pharmacologically inactive until it undergoes biotransformation to release the active parent drug, epinephrine[1][2][3][4]. This modification can improve the pharmacokinetic properties of epinephrine, such as its absorption and duration of action. This guide focuses on the structural and analytical aspects of the hydrochloride salt of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound hydrochloride and its parent compound, this compound, are summarized in the tables below. The majority of the available data is computationally derived.

This compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆ClNO₅ | PubChem |

| Molecular Weight | 359.85 g/mol | precisionFDA |

| IUPAC Name | [4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride | PubChem |

| SMILES | CC(C)C(=O)OC1=C(C=C(C=C1)--INVALID-LINK--O)OC(=O)C(C)C.Cl | PubChem |

| InChI Key | WIWBBOTXZXENJY-ZOWNYOTGSA-N | PubChem |

| Polar Surface Area | 84.9 Ų (Computed) | PubChem |

| Rotatable Bond Count | 8 (Computed) | PubChem |

| Hydrogen Bond Donor Count | 3 (Computed) | PubChem |

| Hydrogen Bond Acceptor Count | 5 (Computed) | PubChem |

This compound (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅NO₅ | PubChem |

| Molecular Weight | 323.38 g/mol | gsrs |

| IUPAC Name | [4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate | PubChem |

| SMILES | CC(C)C(=O)OC1=C(C=C(C=C1)--INVALID-LINK--O)OC(=O)C(C)C | PubChem |

| InChI Key | XUROVJXCRSDXKR-ZDUSSCGKSA-N | PubChem |

| XLogP3 | 2.2 (Computed) | PubChem |

Spectroscopic and Crystallographic Data

As of the date of this publication, detailed experimental spectroscopic (NMR, IR, Mass Spectrometry) and X-ray crystallographic data for this compound hydrochloride are not publicly available. Researchers are advised to perform experimental characterization to obtain this data. For reference, spectroscopic data for the parent compound, epinephrine, is available in public databases and can provide some contextual information.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, purification, and analysis of this compound hydrochloride. These are representative methods based on the synthesis of similar compounds and may require optimization.